tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 419.3 g/mol. This compound features a piperidine ring, a carboxylic acid group, and a bromophenyl sulfonyl amino group, making it a versatile molecule in chemical synthesis and biological applications. The compound is often referred to by its CAS number, 1002360-22-6, which aids in its identification in chemical databases and literature.
The chemical reactivity of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is primarily influenced by its functional groups. Key reactions include:
Research indicates that tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate exhibits potential biological activities. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, likely due to its ability to inhibit specific enzymes involved in these pathways. Further investigations are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate typically involves several steps:
This compound has diverse applications across various fields:
Interaction studies involving tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate focus on its binding affinity with various biological targets. These studies aim to identify how the compound interacts with enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses. Specific interactions may include enzyme inhibition or modulation of signaling pathways.
Several compounds share structural similarities with tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate | Contains a para-bromophenyl group instead of ortho | |
tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | Lacks the sulfonamide functionality | |
N-(4-bromobenzenesulfonyl)-N-(tert-butoxycarbonyl)-piperidine | Similar sulfonamide structure but different amine substitutions |
These compounds highlight the uniqueness of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate due to its specific combination of functional groups, which may contribute to its distinct biological activities and reactivity profiles .
The compound tert-butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate features a piperidine ring substituted at the third position with a sulfonamide-linked 2-bromobenzene group and a tert-butoxycarbonyl (Boc) protecting group at the first position. Its IUPAC name systematically describes these components:
The molecular formula is C₁₇H₂₅BrN₂O₄S, with a molar mass of 449.36 g/mol. Key functional groups include the sulfonamide (–SO₂NH–), bromoarene, and carbamate (Boc), each contributing distinct reactivity (Table 1).
Table 1: Key Structural Features and Functional Groups
Feature | Role in Reactivity |
---|---|
Piperidine ring | Confers rigidity; modulates solubility |
2-Bromobenzenesulfonyl | Electrophilic site for nucleophilic substitution |
Boc group | Protects amine during synthesis |
The compound emerged from advancements in protective group strategies and sulfonamide coupling methodologies. The Boc group, introduced in the mid-20th century, became a cornerstone for amine protection due to its stability under basic conditions and ease of removal via acidolysis.
Synthesis typically involves:
Early routes faced challenges in stereocontrol at the 3S position, resolved through chiral pool synthesis or enzymatic resolution techniques.
This compound serves as a versatile intermediate in drug discovery, particularly for:
Its Boc-protected amine facilitates stepwise synthesis, allowing modular construction of complex molecules without side reactions.